6,13-Bis(triisopropylsilylethynyl)pentacene, also known as TIPS pentacene, is a high-performance organic semiconductor material widely studied for its potential applications in various scientific research fields []. Its unique properties, including high charge carrier mobility and good solubility, make it a promising candidate for developing next-generation electronic devices [, ].
One of the most prominent research areas involving TIPS pentacene is its application in organic field-effect transistors (OFETs). OFETs are fundamental building blocks in organic electronics and function similarly to conventional transistors, but they utilize organic materials like TIPS pentacene instead of silicon. Research has shown that TIPS pentacene-based OFETs can achieve exceptionally high switching speeds and field-effect mobilities, surpassing the performance of other organic semiconductors in their class []. This makes them particularly attractive for developing high-frequency and flexible electronic devices [].
Beyond OFETs, TIPS pentacene is being explored in various other scientific research endeavors, including:
6,13-Bis(triisopropylsilylethynyl)pentacene is a derivative of pentacene, a polycyclic aromatic hydrocarbon known for its semiconducting properties. The compound features two triisopropylsilylethynyl groups attached at the 6 and 13 positions of the pentacene backbone. Its molecular formula is C₄₄H₅₄Si₂, with a molecular weight of 639.07 g/mol . This structure enhances its solubility and stability, making it suitable for various electronic applications.
The chemical reactivity of 6,13-bis(triisopropylsilylethynyl)pentacene is primarily influenced by its electron-rich nature due to the triisopropylsilylethynyl substituents. It exhibits limited stability under ambient conditions but can undergo electrochemical oxidation, which initiates further reactions . The compound can also participate in fluorination reactions, leading to derivatives that exhibit improved stability and semiconducting properties .
The synthesis of 6,13-bis(triisopropylsilylethynyl)pentacene typically involves multi-step organic reactions:
6,13-Bis(triisopropylsilylethynyl)pentacene is primarily utilized in:
Interaction studies involving 6,13-bis(triisopropylsilylethynyl)pentacene focus on its electrical and optical behaviors when integrated into devices. Research has shown that this compound exhibits favorable carrier injection and accumulation characteristics, which are critical for improving device performance in organic electronics . Additionally, studies on its excited-state dynamics reveal insights into molecular packing arrangements that affect its electronic properties .
Several compounds share structural similarities with 6,13-bis(triisopropylsilylethynyl)pentacene. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
5,14-Bis(triisopropylsilylethynyl)pentacene | Pentacene derivative | Different substitution pattern; affects packing |
6,13-Bis(phenylethynyl)pentacene | Pentacene derivative | Lacks silicon substituents; different electronic properties |
Tetrakis(trimethylsilyl)pentacene | Pentacene derivative | Higher steric bulk; affects solubility and stability |
6,13-Dihexylpentacene | Pentacene derivative | Aliphatic chains enhance solubility; less stable than silicon derivatives |
Irritant